molecular formula C10H15NO B13169164 (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine

Cat. No.: B13169164
M. Wt: 165.23 g/mol
InChI Key: GJGLAYDRPDYUPA-MRVPVSSYSA-N
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Description

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: is an organic compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring, along with an amine group (-NH₂) attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Amination: The alcohol is then converted to an amine through a series of reactions, such as tosylation followed by nucleophilic substitution with ammonia or an amine source.

    Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to reduce the precursor.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer without the need for resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral center.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding Studies: Studied for its interaction with various biological receptors.

Medicine

    Pharmaceutical Development: Explored as a potential lead compound for the development of new drugs.

    Therapeutic Applications:

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its potential use in the development of new materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-methoxy-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    4-methoxy-3-methylphenethylamine: Lacks the chiral center and has different biological activity.

    4-methoxyamphetamine: Similar structure but with different functional groups and activity.

Uniqueness

    Chirality: The (1R)-enantiomer provides unique interactions with chiral biological targets.

    Functional Groups: The presence of both methoxy and methyl groups on the phenyl ring contributes to its distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(4-methoxy-3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1

InChI Key

GJGLAYDRPDYUPA-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)OC

Origin of Product

United States

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